molecular formula C6H10N2O B12988139 N-Isopropyloxazol-2-amine

N-Isopropyloxazol-2-amine

Cat. No.: B12988139
M. Wt: 126.16 g/mol
InChI Key: ACBGWOGFDRAQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyloxazol-2-amine is a heterocyclic compound with the molecular formula C6H10N2O. It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions: N-Isopropyloxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oximes.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isoxazoles, oximes, and amines .

Mechanism of Action

The mechanism of action of N-Isopropyloxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Oxazole: Similar to isoxazole but with different substitution patterns.

    Thiazole: Contains sulfur instead of oxygen in the ring.

Uniqueness: N-Isopropyloxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-propan-2-yl-1,3-oxazol-2-amine

InChI

InChI=1S/C6H10N2O/c1-5(2)8-6-7-3-4-9-6/h3-5H,1-2H3,(H,7,8)

InChI Key

ACBGWOGFDRAQLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=CO1

Origin of Product

United States

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